4,4’-Difluorchalcon

Übersicht

Beschreibung

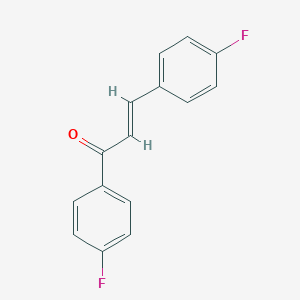

4,4’-Difluorochalcone is a chemical compound with the molecular formula C15H10F2O It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system This compound is known for its unique structural features, including two fluorine atoms attached to the aromatic rings

Wissenschaftliche Forschungsanwendungen

4,4’-Difluorochalcone has several scientific research applications:

Biology and Medicine: Chalcones, including 4,4’-Difluorochalcone, have shown potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. They are studied for their ability to inhibit various enzymes and pathways involved in disease processes.

Wirkmechanismus

Mode of Action

It is known that chalcones, the class of compounds to which 4,4’-difluorochalcone belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding .

Biochemical Pathways

Chalcones are known to interact with a variety of biochemical pathways, but the specific pathways affected by 4,4’-Difluorochalcone require further investigation .

Pharmacokinetics

The impact of these properties on the bioavailability of 4,4’-Difluorochalcone is currently unknown .

Result of Action

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 4,4’-Difluorochalcone .

Vorbereitungsmethoden

4,4’-Difluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4,4’-Difluorochalcone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of 4,4’-Difluorochalcone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Vergleich Mit ähnlichen Verbindungen

4,4’-Difluorochalcone can be compared with other chalcone derivatives, such as:

4,4’-Dichlorochalcone: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.

4,4’-Dimethoxychalcone: The presence of methoxy groups can enhance the compound’s antioxidant properties.

4,4’-Dihydroxychalcone: Hydroxyl groups increase the compound’s solubility and potential for hydrogen bonding.

4,4’-Difluorochalcone is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4,4'-Difluorochalcone is a synthetic compound belonging to the chalcone family, which is recognized for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and various case studies that highlight the biological activity of 4,4'-difluorochalcone.

Overview of Chalcones

Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They have garnered attention in medicinal chemistry due to their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of fluorine substituents, such as in 4,4'-difluorochalcone, can significantly influence the biological properties of these compounds.

Anticancer Activity

Research indicates that 4,4'-difluorochalcone exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A study reported that 4,4'-difluorochalcone effectively inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range (approximately 5 µM) .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against several pathogens. In vitro studies revealed that derivatives of 4,4'-difluorochalcone exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains .

Antidiabetic Effects

Preclinical studies have suggested that 4,4'-difluorochalcone possesses antidiabetic properties by enhancing insulin secretion and improving glucose uptake in muscle cells. In diabetic mouse models, treatment with this compound led to a significant reduction in blood glucose levels comparable to standard antidiabetic drugs like metformin .

Structure-Activity Relationships (SAR)

The biological activity of chalcones is closely linked to their chemical structure. The presence of electron-withdrawing groups such as fluorine enhances the reactivity of chalcones towards biological targets. SAR studies on 4,4'-difluorochalcone indicate that:

- Fluorination : The introduction of fluorine atoms at the 4-position significantly increases the compound's lipophilicity and biological activity.

- Aromatic Substitution : Variations in the aromatic rings can modulate potency; for instance, substitutions with electron-donating groups generally increase activity against certain targets while altering selectivity profiles .

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of 4,4'-difluorochalcone showed that it activates apoptotic pathways in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound at concentrations above 5 µM. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various chalcones, 4,4'-difluorochalcone was identified as one of the most potent compounds against Staphylococcus aureus and Escherichia coli strains. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Summary of Biological Activities

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | ~5 µM |

| Antimicrobial | Inhibits bacterial growth | MIC: 8-32 µg/mL |

| Antidiabetic | Enhances insulin secretion; improves glucose uptake | Comparable to metformin |

Eigenschaften

IUPAC Name |

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVDMNDUOURGI-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-56-3 | |

| Record name | 2805-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?

A1: The research paper highlights the high reactivity of the fluorine atoms located at the para position of the 4,4'-difluorochalcone molecule []. This reactivity facilitates nucleophilic aromatic substitution reactions with bisphenols, leading to the formation of high molecular weight poly(aryl ether chalcone)s. The fluorine atoms act as good leaving groups, allowing for efficient chain extension during polymerization.

Q2: What are the advantages of using poly(aryl ether chalcone)s derived from 4,4'-difluorochalcone in optical applications?

A2: The synthesized poly(aryl ether chalcone)s demonstrate desirable properties for optical applications. They form high optical quality films through spin-coating and have a cutoff wavelength shorter than 410 nm []. This makes them potentially suitable for use in optical waveguides, lenses, and other photonic devices. Furthermore, their ability to be corona poled allows for the modification of their symmetry structures, which is crucial for achieving second harmonic generation (SHG) effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.